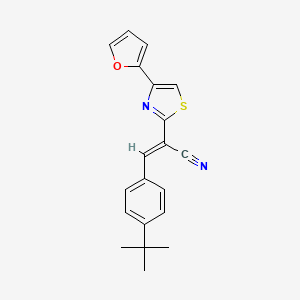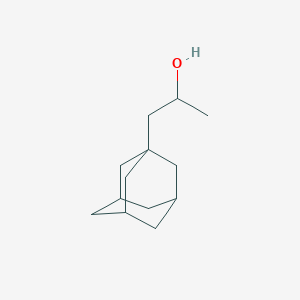
N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide” is a complex organic compound. It contains a chlorophenyl group, a furanyl group, and a thiomorpholinoethyl group attached to an oxalamide core .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxalamide core and the various functional groups would likely result in a complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Catalytic Applications
One study discusses N,N'-Bisoxalamides enhancing catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This research indicates the effectiveness of these compounds, including those with furan moieties, in promoting N-arylation reactions, which are crucial for synthesizing various pharmaceutical and biologically active compounds (Bhunia, Kumar, & Ma, 2017).
Material Science
In the realm of material science, the synthesis and characterization of compounds containing furan derivatives have been explored for their potential applications in photonic devices and as part of supramolecular assemblies. For instance, optical characterization of a new donor–acceptor type conjugated polymer derived from 3,4-diphenylthiophene has been studied for its charge-transporting and linear optical properties, indicating its suitability for photonic applications (Manjunatha et al., 2009).
Synthetic Methodologies
Research on synthetic methodologies includes the development of novel acid-catalyzed rearrangements and methods for synthesizing di- and mono-oxalamides, providing new avenues for the preparation of anthranilic acid derivatives and oxalamides. These methodologies can be crucial for the synthesis of complex organic molecules, including pharmaceuticals (Mamedov et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-13-4-1-2-5-14(13)21-18(24)17(23)20-12-15(16-6-3-9-25-16)22-7-10-26-11-8-22/h1-6,9,15H,7-8,10-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNSHNIADHCCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

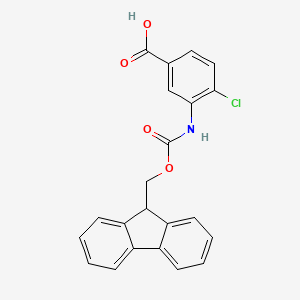
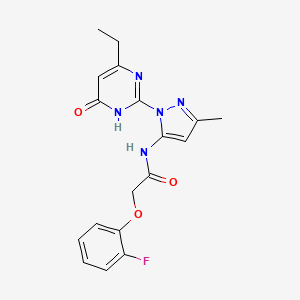
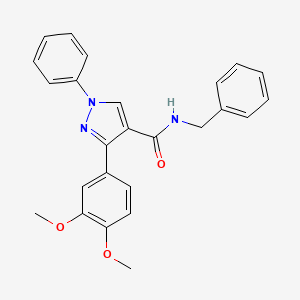


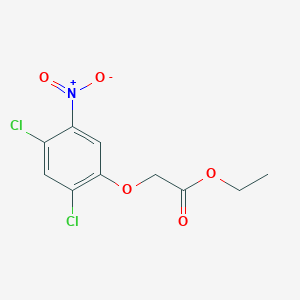
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)
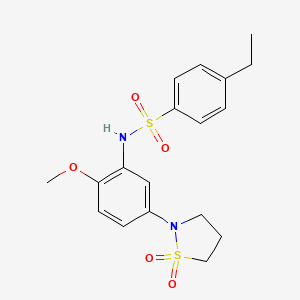
![tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2529882.png)

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)

